![molecular formula C7H8Cl2N2OS B2531823 2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide CAS No. 2149698-56-4](/img/structure/B2531823.png)
2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide
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Overview
Description
The compound “2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide” is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide” would likely involve a thiazole ring attached to a propanamide group via a methylene (-CH2-) bridge. The thiazole ring would contain the 5-chloro substituent, while the 2-chloro substituent would be on the propanamide group .Chemical Reactions Analysis
The chemical reactivity of “2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide” would likely be influenced by the presence of the thiazole ring and the amide group. The thiazole ring is known to undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide” would depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .properties
IUPAC Name |
2-chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2OS/c1-4(8)7(12)11-3-6-10-2-5(9)13-6/h2,4H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELZKXVHXFEORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=C(S1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide |
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